This compound falls under the category of amines, specifically aliphatic amines, due to the presence of the amine functional group. It is also classified as a phenolic compound because of the methoxyphenoxy moiety. The hydrochloride form indicates that it is a salt resulting from the reaction of the amine with hydrochloric acid, enhancing its solubility in water.
The synthesis of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride can be achieved through several methods, primarily involving the following steps:
In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, enhance yield, and improve efficiency through automated systems.
The molecular structure of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride can be described as follows:
The molecular weight of this compound is approximately . The presence of these groups contributes to its solubility and reactivity in various chemical environments.
The compound undergoes several notable chemical reactions:
From these reactions, various derivatives can be synthesized, including:
The mechanism of action for 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors.
These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects that are being explored for therapeutic applications.
The applications of 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride are diverse:
The systematic IUPAC name for this compound is 3-(3-methoxyphenoxy)propan-1-amine hydrochloride, which precisely defines its molecular architecture. The name delineates:
Structural representations include:
COC1=CC(OCCCN)=CC=C1.[H]Cl [1] TYNBGKAAFREDEE-UHFFFAOYSA-N [1] This compound is uniquely identified across chemical databases through the following identifiers: ...
Table 1: Regulatory and Database Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 89718-96-7 | [1] |
| PubChem CID | Not available | [2] |
| MDL Number | MFCD08271804 (analog) | [4] |
| EC Number | Not assigned | [1] [3] |
The molecule integrates three key functional motifs that govern its reactivity and properties:
Table 2: Functional Group Characteristics
| Functional Group | Structural Role | Chemical Implications |
|---|---|---|
| Methoxyphenoxy (3-substituted) | Meta-methoxy-substituted phenyl ring linked via ether oxygen | Electron donation from methoxy group; aromatic π-system enables π-π stacking |
| Propanamine chain | –CH₂–CH₂–CH₂–NH₃⁺ Cl⁻ backbone | Salt formation enhances water solubility; flexible linker for molecular interactions |
| Hydrochloride salt | Ammonium chloride (–NH₃⁺ Cl⁻) | Improves crystallinity and thermal stability; alters solubility profile |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9